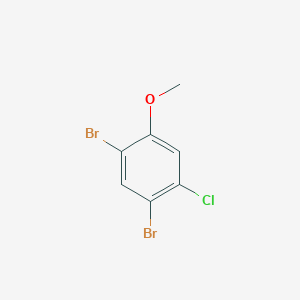

1,5-Dibromo-2-chloro-4-methoxybenzene

Description

1,5-Dibromo-2-chloro-4-methoxybenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 5, a chlorine atom at position 2, and a methoxy group at position 4. Its molecular formula is C₇H₄Br₂ClO, with a molecular weight of 306.37 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocyclic systems or functionalized aromatic derivatives .

Properties

IUPAC Name |

1,5-dibromo-2-chloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRCEAVEJYZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-chloro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 4-methoxyanisole. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as liquid ammonia or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Organic Synthesis: Utilized in the synthesis of complex organic molecules. Its halogen substituents enhance reactivity in nucleophilic aromatic substitution reactions.

- Reaction Mechanism Studies: Acts as a model compound to study electrophilic substitution mechanisms due to its unique substitution pattern .

-

Biology:

- Development of Bioactive Molecules: Employed in synthesizing compounds with potential biological activity, particularly those targeting specific molecular pathways .

- Interaction Studies: Investigated for its interactions with biomolecules, contributing to the understanding of halogenated compounds in biological systems.

- Medicine:

- Industry:

Case Studies and Research Findings

-

Synthesis of Anticancer Agents:

A study highlighted the use of this compound as an intermediate in synthesizing novel anticancer compounds. The halogenated structure was crucial for enhancing biological activity against cancer cell lines. -

Environmental Impact Studies:

Research has investigated the environmental degradation pathways of this compound, focusing on its persistence and transformation products in ecological systems. Such studies are vital for assessing the safety and environmental impact of halogenated compounds used industrially. -

Material Science Applications:

The compound has been employed in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymer matrices for enhanced performance.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-chloro-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of halogen atoms and the methoxy group influences its reactivity and the stability of intermediates formed during reactions .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The methoxy group at position 4 in this compound enhances solubility in polar organic solvents compared to non-methoxy analogs (e.g., 1,2,4-trichlorobenzene). However, the bulky bromine atoms may hinder reactivity in electrophilic substitution reactions .

- Derivative Complexity: The compound in (C₁₃H₇O₂ClBr₄) demonstrates how additional bromine and phenoxy groups significantly increase molecular weight and steric hindrance, likely reducing solubility and complicating synthesis .

Research Findings and Data Limitations

- Synthetic Methodologies: ’s use of sodium dithionite and ethanolic KOH for reducing nitro groups in benzothiazepinones implies that analogous reductive conditions might be applicable to derivatives of this compound .

Biological Activity

1,5-Dibromo-2-chloro-4-methoxybenzene, a brominated aromatic compound, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer effects, supported by various studies and data tables.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In particular, it has shown significant effectiveness against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | <0.04 µM |

| Escherichia coli | 0.12 µM |

| Pseudomonas aeruginosa | 0.15 µM |

The compound exhibited potent inhibition of bacterial growth with MIC values lower than those of standard antibiotics like ciprofloxacin .

Antifungal Activity

The antifungal potential of this compound has also been assessed against several phytopathogenic fungi.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Fusarium graminearum | 20 mm |

| Botrytis cinerea | 18 mm |

| Valsa mali | 22 mm |

These results indicate that this compound possesses significant antifungal activity, making it a candidate for agricultural applications against crop pathogens .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating its cytotoxic effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 6.1 |

| A549 (lung adenocarcinoma) | 5.4 |

| HCT116 (colorectal carcinoma) | 7.0 |

The compound demonstrated notable cytotoxicity across these lines, indicating its potential as an anticancer agent .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.

- Disruption of Membrane Integrity : It may disrupt fungal cell membranes leading to cell death.

- Interference with DNA Synthesis : The halogenated structure could interact with nucleic acids or proteins involved in replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.